1-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide
Description
Chemical Structure and Features
1-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide (hereafter referred to as the target compound) is a heterocyclic organic molecule characterized by:
- A 1,3,4-thiadiazole ring substituted with a methyl group at position 3.
- An indole moiety methylated at position 1 and linked via a carboxamide group at position 4.
- An (E)-configured imine bond connecting the thiadiazole and indole systems .
Synthesis
The synthesis involves multi-step routes, typically starting with the preparation of 1,3,4-thiadiazole derivatives and their subsequent coupling with indole precursors under controlled conditions. Key steps include cyclization reactions and carboxamide bond formation, often requiring catalysts and polar solvents to optimize yields .
Properties
IUPAC Name |
1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-15-16-13(19-8)14-12(18)10-3-4-11-9(7-10)5-6-17(11)2/h3-7H,1-2H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYKVOLHDBNIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazine derivatives and ketones under acidic conditions . The reaction typically involves refluxing the reactants in acetic acid and hydrochloric acid to yield the desired indole derivative . Industrial production methods may involve optimizing these conditions to increase yield and purity, often using catalysts and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole moiety in Compound A undergoes nucleophilic substitution at the 2-position due to electron-deficient characteristics. Key reactions include:
-
Thioetherification : Reaction with aryl halides in alkaline media yields thioether derivatives.
Example :
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Bromobenzene | 3-(6-Phenylimidazo-thiadiazolyl) | 80 | |
| 4-Nitrobenzyl bromide | Nitro-substituted derivative | 73 |
Oxidation Reactions
The methyl group on the thiadiazole ring and indole nitrogen can be oxidized:
-
Methyl → Carboxylic Acid :
Conditions : Acidic aqueous medium, 60–70°C.
-
Indole Ring Oxidation : Forms hydroxylated derivatives under strong oxidizing agents (e.g., HO/Fe).
Reduction of Carboxamide
The carboxamide group (-CONH-) is reducible to amine derivatives:
Conditions : Anhydrous THF, 0°C → RT, 65–75% yield.
Cyclization Reactions
Compound A participates in cyclization to form fused heterocycles:
| α-Haloketone | Product IC (µM) | Cell Line | Reference |
|---|---|---|---|
| 2-Bromoacetophenone | 5.11 | SUIT-2 | |
| 4-Chlorophenacyl bromide | 10.8 | Capan-1 |
Electrophilic Substitution on Indole
The indole moiety undergoes electrophilic substitution at the 3-position:
Hydrolysis of Carboxamide
Acidic or basic hydrolysis cleaves the carboxamide group:
Conditions : Reflux, 6–8 h.
Photochemical Reactions
UV irradiation induces dimerization via the thiadiazole sulfur atom:
Note : Confirmed via NMR and HRMS .
Critical Analysis of Reaction Pathways
-
Steric Effects : Bulkier substituents on the thiadiazole ring reduce substitution rates .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution yields by 15–20% compared to toluene .
-
Temperature Dependence : Cyclization reactions above 100°C favor byproduct formation (e.g., decomposed indole fragments).
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, ×10 s) | Activation Energy (kJ/mol) |
|---|---|---|
| Nucleophilic Substitution | 2.5 ± 0.3 | 45.2 |
| Oxidation | 1.8 ± 0.2 | 52.7 |
| Reduction | 0.9 ± 0.1 | 63.4 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 1-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
Agricultural Applications
Pesticide Development
The thiadiazole moiety in this compound is known for its fungicidal properties. Research indicates that derivatives of this compound can be developed into effective fungicides, providing an environmentally friendly alternative to traditional chemical pesticides .
Plant Growth Regulation
Studies suggest that compounds related to 1-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide may act as plant growth regulators, enhancing growth rates and stress resistance in crops . This application is particularly relevant in sustainable agriculture practices.
Case Studies
Mechanism of Action
The mechanism of action of 1-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as DNA replication in cancer cells or viral replication in infected cells . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interfere with key biological processes makes it a promising candidate for drug development.
Comparison with Similar Compounds
Molecular Properties
- Molecular Formula : C₁₄H₁₃N₅OS.
- Molecular Weight : ~307.35 g/mol (calculated based on structural analogs in and ).
- Key Functional Groups : Thiadiazole (N,S-heterocycle), indole (aromatic N-heterocycle), and carboxamide (hydrogen-bonding moiety).
Comparison with Structurally Similar Compounds
Structural Analogues and Their Features
| Compound Name | Structure Features | Biological Activity | Key Reference |
|---|---|---|---|
| Target Compound | 5-methyl thiadiazole + 1-methyl indole-5-carboxamide | Inferred: Anticancer, antimicrobial | |
| N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide | Thiadiazole + fluorobenzyl + pyrrolidone | Antimicrobial, antifungal, anticancer | |
| 2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide | Thiadiazole + chlorophenyl-thiazole | Anticancer (in vitro cytotoxicity) | |
| N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide | Thiadiazole + methoxyethyl-indole | Antimicrobial, anticancer (cell line studies) | |
| N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide | Thiadiazole + cyclopropyl + piperazine-pyridine | Antimicrobial (broad-spectrum) |
Key Differences and SAR Insights
Fluorobenzyl group (): Increases steric bulk and electron-withdrawing effects, enhancing receptor-binding affinity in antimicrobial applications .
Indole vs. Other Heterocycles :
- Indole derivatives (target compound, ) exhibit stronger π-π stacking interactions with biological targets (e.g., DNA topoisomerases) compared to pyrrolidine () or thiazole () systems .
- Methoxyethyl substitution () improves solubility but may reduce membrane permeability .
Biological Activity Trends :
- Anticancer Activity : Chlorophenyl-thiazole derivatives () show higher cytotoxicity (IC₅₀ < 10 µM in HeLa cells) than methyl-substituted thiadiazoles (target compound) .
- Antimicrobial Activity : Fluorobenzyl-thiadiazole compounds () inhibit >90% of S. aureus growth at 50 µg/mL, outperforming cyclopropyl analogs () .
Research Findings and Data
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | 307.35 g/mol | 414.4 g/mol | 392.8 g/mol |
| LogP | 2.8 (predicted) | 3.5 | 4.1 |
| Solubility (H₂O) | 0.12 mg/mL | <0.05 mg/mL | 0.08 mg/mL |
| Melting Point | 215–218°C | 198–202°C | 225–228°C |
Q & A
Q. Key parameters for optimization :
- Catalyst : Sodium acetate enhances electrophilic substitution in indole systems.
- Solvent : Acetic acid promotes cyclization; DMF improves solubility for purification.
- Temperature : Reflux (~110°C) balances reaction rate and side-product minimization.
How can researchers validate QSAR models for predicting this compound’s biological activity?
Advanced
Validation requires statistical and experimental cross-verification:
- Training/Test Sets : Split data (e.g., 20 compounds for training, 7 for testing) to assess predictive power. For instance, reports a test set RMSE of 0.0432 between observed (0.5644) and predicted (0.5212) activity values .
- Metrics : Use R² (>0.7 acceptable), mean absolute error (MAE), and leave-one-out cross-validation (LOO-CV).
- Experimental Validation : Compare in vitro assays (e.g., enzyme inhibition) with computational predictions to refine descriptors like LogP or topological polar surface area.
What crystallographic techniques and software are suitable for structural determination?
Q. Basic
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the (2E)-configuration of the thiadiazole-ylidene group. SHELXTL (Bruker AXS) or open-source SHELXL are standard for refinement .
- Key steps :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Refinement : Apply SHELXL’s least-squares minimization to refine positional and thermal parameters.
How to address discrepancies between observed and predicted activity data in QSAR studies?
Q. Advanced
- Root-Cause Analysis :
- Descriptor Limitations : Re-evaluate descriptors (e.g., steric effects in thiadiazole may require 3D-QSAR).
- Experimental Variability : Validate assay conditions (e.g., pH, solvent) using replicates.
- Model Refinement : Incorporate hybrid descriptors (e.g., molecular docking scores) to improve accuracy. highlights a 7.6% deviation in AL34’s predicted vs. observed activity, suggesting steric clashes unaccounted for in 2D models .
What analytical methods confirm purity and structural integrity post-synthesis?
Q. Basic
- Spectroscopy :
- IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and thiadiazole (C=N, ~1550 cm⁻¹) stretches .
- NMR : Look for indole NH (~10 ppm, DMSO-d6) and thiadiazole CH3 (~2.3 ppm) .
- Elemental Analysis : Match calculated/observed C, H, N, S content (±0.3% tolerance) .
What computational strategies predict binding modes with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions. For example:
- Target Selection : Prioritize kinases or GPCRs based on indole-thiadiazole pharmacophores.
- Pose Validation : Compare docking poses (e.g., π-π stacking with Phe residues) to crystallographic data .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
How to integrate experimental data with theoretical frameworks in pharmacological studies?
Q. Advanced
- Conceptual Frameworks : Link QSAR results to receptor theory or enzyme kinetics. For example, use the Hammett equation to correlate electronic effects with activity .
- Iterative Design : Refine synthetic routes based on docking scores (e.g., prioritize substituents with high predicted binding affinity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
